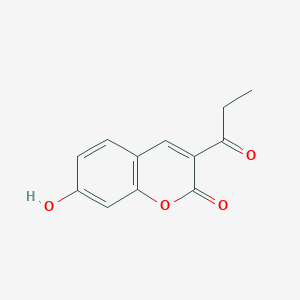

7-hydroxy-3-propionyl-2H-chromen-2-one

Descripción

Historical Context and Evolution of 2H-Chromen-2-one (Coumarin) Research

The journey of coumarin (B35378) research began in 1820 when the parent compound, 2H-chromen-2-one, was first isolated from the tonka bean. Initially prized for its pleasant fragrance, reminiscent of newly mown hay, its applications were largely in the perfume and tobacco industries. However, the discovery of its anticoagulant properties in the mid-20th century, leading to the development of the blockbuster drug warfarin, marked a pivotal shift in the scientific perception of coumarins. This discovery catalyzed a wave of research into the synthesis and biological evaluation of a vast array of coumarin derivatives.

Early synthetic efforts, such as the Perkin and Pechmann reactions, laid the groundwork for accessing a diverse range of substituted coumarins. Over the decades, these classical methods have been refined and supplemented by modern synthetic strategies, enabling more efficient and versatile production of novel derivatives. The evolution of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been instrumental in the structural elucidation of these complex molecules.

The research landscape for coumarins has expanded dramatically from its origins in fragrance and anticoagulation to encompass a wide spectrum of biological activities. Studies have revealed that modifications to the coumarin nucleus can impart significant antimicrobial, antioxidant, anti-inflammatory, and antitumor properties. This has established the 2H-chromen-2-one scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is predisposed to interacting with biological targets.

Academic Rationale for Investigating 7-hydroxy-3-propionyl-2H-chromen-2-one

The specific structural features of this compound provide a compelling rationale for its investigation. The presence of a hydroxyl group at the 7-position and a propionyl group at the 3-position of the coumarin core are key determinants of its potential biological activity.

The 7-hydroxy substitution is a common feature in many biologically active natural and synthetic coumarins. This hydroxyl group can participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules such as enzymes and receptors. Furthermore, it can contribute to the antioxidant properties of the molecule by acting as a radical scavenger. Research on various 7-hydroxycoumarin derivatives has consistently demonstrated their potential in a range of therapeutic areas.

The 3-propionyl group, an acyl substituent, is another critical modification. The introduction of an acyl group at the 3-position of the coumarin ring has been shown to significantly influence the molecule's electronic properties and steric profile. This, in turn, can modulate its interaction with biological targets. Studies on 3-acylcoumarins have revealed a broad spectrum of activities, including antimicrobial and anticancer effects. The propionyl group, in particular, offers a balance of lipophilicity and polarity that can be favorable for cell permeability and target engagement.

The combination of these two functional groups in a single molecule creates a unique chemical entity with the potential for synergistic or novel biological activities. The academic pursuit of this compound is therefore driven by the hypothesis that this specific combination of substituents will yield a compound with a distinct and potent pharmacological profile.

Overview of Key Academic Research Trajectories Involving this compound and Structurally Related Compounds

While specific research focused solely on this compound is nascent, the broader research trajectories for structurally related 7-hydroxycoumarins and 3-acylcoumarins provide a strong indication of its potential areas of investigation. These research avenues primarily explore the compound's utility in medicinal chemistry and materials science.

Antimicrobial Activity: A significant body of research has explored the antibacterial and antifungal properties of 7-hydroxycoumarin and 3-acylcoumarin derivatives. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The structural features of this compound make it a promising candidate for evaluation against a panel of pathogenic bacteria and fungi.

| Structurally Related Compound | Bacterial Strain | Antifungal Strain | Reference |

| 7-hydroxy-4-methylcoumarin | Staphylococcus aureus | Candida albicans | ontosight.airesearchgate.net |

| 3-acetyl-7-hydroxycoumarin | Escherichia coli | Aspergillus niger | researchgate.net |

| Various 3-acyl-7-hydroxycoumarins | Bacillus subtilis | Fusarium oxysporum | ontosight.airesearchgate.net |

Antioxidant and Anti-inflammatory Properties: The 7-hydroxy group is a well-established contributor to the antioxidant capacity of coumarins. Research in this area typically involves in vitro assays to measure radical scavenging activity and the ability to inhibit lipid peroxidation. The anti-inflammatory effects are often investigated in cell-based models by measuring the inhibition of pro-inflammatory mediators. Given its structure, this compound is a logical candidate for such studies.

Anticancer Research: The anticancer potential of coumarin derivatives is a major focus of contemporary research. Numerous studies have demonstrated the ability of 7-hydroxy and 3-acyl substituted coumarins to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression. Investigations into the cytotoxic effects of this compound against a range of cancer cell lines represent a promising research direction.

| Structurally Related Compound | Cancer Cell Line | Observed Effect | Reference |

| 7,8-dihydroxy-4-methylcoumarin | Breast (MCF-7) | Apoptosis induction | nih.gov |

| 3-benzoyl-7-hydroxycoumarin | Colon (HCT-116) | Cell cycle arrest | nih.gov |

| 7-hydroxy-4-phenylcoumarin | Lung (A549) | Inhibition of proliferation | nih.gov |

Fluorescent Probes and Chemosensors: The inherent fluorescence of the coumarin scaffold has led to the development of numerous derivatives as fluorescent probes for biological imaging and as chemosensors for the detection of metal ions and other analytes. The substituent groups on the coumarin ring can be tailored to modulate the photophysical properties, such as absorption and emission wavelengths, and to introduce specific binding sites for target molecules. The unique structure of this compound suggests its potential for development into a novel fluorescent tool for various applications in chemical biology.

Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-3-propanoylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLKCRHSDZUCGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 7 Hydroxy 3 Propionyl 2h Chromen 2 One

Established Reaction Pathways for the 2H-Chromen-2-one Core Synthesis

The construction of the 2H-chromen-2-one, or coumarin (B35378), the heterocyclic core is achieved through several well-established synthetic routes. These methods typically involve the condensation of a phenol with a β-dicarbonyl compound, where the substitution pattern of the resulting coumarin is dictated by the specific reactants chosen. For the synthesis of 7-hydroxycoumarins, resorcinol is the most common phenolic starting material.

The Pechmann condensation is a classic and widely used method for synthesizing coumarins. slideshare.net This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In the case of 7-hydroxycoumarin derivatives, resorcinol is reacted with an appropriate β-ketoester. To obtain a 3-propionyl-7-hydroxycoumarin, a β-ketoester containing a propionyl group would be necessary. The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid. slideshare.netyoutube.com

Modifications to the Pechmann condensation have been developed to enhance yields and broaden the scope of applicable substrates. These variants often employ different catalysts, including solid acid catalysts like Amberlyst-15, which align with the principles of green chemistry. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of 3-substituted-7-hydroxycoumarins by simply varying the β-ketoester.

Friedel-Crafts acylation is a fundamental tool in organic synthesis for introducing an acyl group onto an aromatic ring. rsc.orgnih.gov This reaction can be applied to either functionalize a pre-existing coumarin scaffold or to synthesize a key intermediate. For example, resorcinol can be acylated as an initial step to introduce a propionyl group, which can then undergo cyclization to form the coumarin ring. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride. nih.gov

Acylation reactions are also vital for modifying the coumarin nucleus after its formation. The hydroxyl group at the 7-position of 7-hydroxycoumarins can be acylated to form esters. Additionally, the aromatic portion of the coumarin ring can undergo Friedel-Crafts acylation under specific conditions, though the reactivity is influenced by the existing substituents on the ring.

Targeted Synthesis Strategies for 7-hydroxy-3-propionyl-2H-chromen-2-one and its Direct Precursors

The synthesis of this compound can be approached through several targeted strategies. One common method is the Pechmann condensation of resorcinol with a suitable β-ketoester, such as ethyl 2-propionylacetate, in the presence of an acid catalyst.

An alternative and often crucial step is the synthesis of the precursor, 2,4-dihydroxy-ω-propionylacetophenone. This intermediate is typically prepared via the Friedel-Crafts acylation of resorcinol. This acylated resorcinol can then be cyclized to yield the desired this compound.

Optimization of Reaction Conditions and Yields in this compound Synthetic Processes

Optimizing the synthesis of this compound requires careful control over various reaction parameters to maximize yield and purity.

For the Pechmann condensation , key factors include:

Catalyst: While concentrated sulfuric acid is traditional, other catalysts like polyphosphoric acid are also used. youtube.com

Temperature: The reaction is often initiated at low temperatures (e.g., in an ice bath) and then allowed to proceed at room temperature. youtube.comjetir.org

Reaction Time: Stirring for extended periods, such as 18 hours, can lead to higher yields. jetir.org

For the Friedel-Crafts acylation , optimization involves:

Catalyst: Anhydrous aluminum chloride is a common Lewis acid catalyst.

Solvent: The choice of solvent can influence the reaction's efficiency.

Stoichiometry: The molar ratios of the reactants and catalyst are critical for driving the reaction to completion and minimizing side products.

Below is an interactive data table summarizing key optimization parameters.

| Reaction | Parameter | Typical Conditions | Effect on Yield/Purity |

| Pechmann Condensation | Catalyst | Concentrated H₂SO₄, Polyphosphoric Acid | Strong acids are effective but can lead to side reactions if not controlled. |

| Temperature | 0-5°C initially, then room temperature | Careful temperature control prevents decomposition and improves yield. jetir.org | |

| Reactant Ratio | Equimolar or slight excess of β-ketoester | Optimizing the ratio prevents unreacted starting materials. | |

| Friedel-Crafts Acylation | Catalyst | Anhydrous AlCl₃ | The amount of catalyst is crucial; too much can lead to polysubstitution. |

| Solvent | Nitrobenzene, Carbon disulfide | The solvent can affect the solubility of reactants and the reaction rate. | |

| Temperature | 0°C to reflux | Higher temperatures can increase the reaction rate but may also increase side products. |

Green Chemistry Principles and Sustainable Approaches in Chromen-2-one Synthesis

The application of green chemistry principles to coumarin synthesis aims to create more environmentally benign and sustainable processes. kjscollege.com This includes using less hazardous reagents, employing solvent-free conditions, and utilizing reusable catalysts. researchgate.net

Key green approaches in coumarin synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. kjscollege.com

Solvent-Free Reactions: Performing reactions without a solvent, for instance by grinding reactants together (mechanochemistry), minimizes waste. tandfonline.comrsc.org

Use of Solid Acid Catalysts: Catalysts like Amberlyst-15 or clay-based catalysts can replace corrosive liquid acids and are often recyclable. researchgate.netresearchgate.net

One-Pot Syntheses: Combining multiple synthetic steps into a single reaction vessel improves efficiency and reduces waste. nih.gov

Design and Synthesis of Novel this compound Analogs for Research

The this compound scaffold is a versatile starting point for creating new analogs for various research applications. researchgate.net Derivatization can be performed at several positions on the coumarin ring.

Modification of the 7-hydroxyl group: The hydroxyl group can be alkylated or acylated to produce a range of ethers and esters, which can alter the molecule's physical and biological properties. mdpi.com

Derivatization of the 3-propionyl group: The ketone of the propionyl side chain can be reduced to an alcohol, converted into an oxime, or used as a point of attachment for further chemical modifications.

Substitution on the aromatic ring: Electrophilic substitution reactions, such as nitration, can introduce new functional groups at the C6 and C8 positions of the coumarin ring. researchgate.netchemmethod.com

Modifications at the Chromen-2-one Scaffold and Substituent Effects

The 2H-chromen-2-one (coumarin) scaffold is a versatile platform for chemical modification, allowing for the exploration of a wide range of biological activities. The substituent at the 3-position, as in this compound, and other positions on the bicyclic ring system, significantly influences the molecule's physicochemical properties and biological efficacy.

Research into the derivatization of the coumarin nucleus has revealed that modifications at various positions can lead to compounds with enhanced biological profiles. For instance, in a series of 7-substituted-3-acetyl coumarin derivatives, the nature of the substituent at the 7-position was shown to be critical for their activity as DPP-4 inhibitors. The introduction of a p-methyl group in one derivative resulted in 62.2% inhibition in an in vitro assay at a 100 μM concentration arabjchem.org. This highlights the impact of even subtle changes to the substituents on the coumarin scaffold.

Furthermore, studies on other coumarin derivatives have demonstrated the importance of the substitution pattern for different biological targets. For example, in a series of cannabinoid receptor ligands based on the coumarin scaffold, it was observed that a free 5-hydroxy group could drastically decrease receptor affinities for both CB1 and CB2 receptors in most tested derivatives universiteitleiden.nl. Conversely, derivatives with a large pentyl group at position 7 exhibited high affinities at low nanomolar levels for both receptors universiteitleiden.nl. This underscores the profound effect that substituents at different positions of the chromen-2-one ring can have on receptor binding and selectivity.

The introduction of bulky substituents at position 7 has been shown to confer high selectivity towards the CB2 receptor universiteitleiden.nl. In contrast, the nature of the substituent at position 3 also plays a crucial role. When bulky substituents at position 7 were combined with flexible aliphatic chains (from methyl to butyl) at position 3, a free hydroxy group at position 5 became highly favorable, leading to derivatives with high potency and selectivity for the CB2 receptor universiteitleiden.nl.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The systematic introduction of diverse functional groups onto the 7-hydroxy-2H-chromen-2-one backbone is a key strategy in medicinal chemistry for elucidating structure-activity relationships (SAR). This approach allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target.

A variety of functional groups have been introduced at different positions of the coumarin ring to probe their effects on activity. For instance, the synthesis of Schiff's bases, pyrazoles, oxadiazoles, and triazoles from a (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide intermediate demonstrates the chemical tractability of the coumarin scaffold for introducing heterocyclic moieties nih.gov. These modifications are instrumental in exploring the chemical space around the core structure to identify key interactions with biological macromolecules.

In the context of developing cannabinoid receptor agonists, a range of substituents have been explored at positions 3, 5, and 7 of the coumarin core. At position 3, pyridinylmethyl, alkyl, and phenyl residues have been introduced universiteitleiden.nl. Position 5 was typically substituted with either a methoxy or a hydroxy group, while position 7 was modified with lipophilic substituents universiteitleiden.nl. This systematic variation of functional groups allowed for the identification of crucial structural requirements for high affinity and selectivity.

The following table summarizes the structure-activity relationships of selected coumarin derivatives targeting cannabinoid receptors, illustrating the impact of different functional groups at various positions on the scaffold.

| Compound ID | Substituent at C3 | Substituent at C5 | Substituent at C7 | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| 24a | Pyridinylmethyl | Methoxy | Pentyl | 70.3 | 82.4 |

| 25a | Pyridinylmethyl | Methoxy | Pentyl | 171 | 56.5 |

| 30b | Pyridinylmethyl | Hydroxy | Bulky substituent | >1000 | 71.9 |

| 36b | Butyl | Hydroxy | 1-butylcyclopentyl | >1000 | 13.7 |

| 39b | Propyl | Hydroxy | 1-butylcyclohexyl | 159 | 6.5 |

Data sourced from a study on coumarin derivatives as cannabinoid receptor agonists. universiteitleiden.nl

Similarly, for the development of 5-HT1A serotonin receptor antagonists, various arylpiperazine moieties connected by alkyl linkers of different lengths were introduced at the 5- or 7-hydroxy position of coumarin derivatives. The structure-activity studies revealed that a (2-methoxyphenyl)piperazine moiety connected via a five-carbon linker was most beneficial for antagonistic activity mdpi.com. The nature of the substituent on the phenyl ring of the piperazine moiety also significantly influenced the affinity for the 5-HT2A receptor mdpi.com. For instance, the introduction of a 2-cyano group increased the 5-HT2A receptor affinity in one series of compounds, while the same group drastically decreased binding in another series, highlighting the complex interplay between different parts of the molecule and the target receptor mdpi.com.

The following table presents data on the inhibition of DPP-4 by 7-substituted-3-acetyl coumarin derivatives, showcasing the influence of the substituent at the 7-position.

| Compound ID | Substituent at C7 | % Inhibition at 100 µM |

| 14a | p-methylphenylacetamido | 62.2 |

| 14b | Phenylacetamido | Poor |

| 14c | Aromatic amide | Poor |

| 14d | Aromatic amide | Poor |

| 14e | Aromatic amide | Poor |

Data sourced from a study on chromen-2-one derivatives as anti-diabetic agents. arabjchem.org

These examples clearly demonstrate that the introduction of diverse functional groups is a powerful tool for mapping the SAR of 7-hydroxy-2H-chromen-2-one derivatives, leading to the identification of compounds with optimized potency and selectivity for various biological targets.

Biosynthetic Pathways and Natural Occurrence of 2h Chromen 2 One Derivatives

Enzymatic Formation Mechanisms of Natural Coumarins

The journey from phenylalanine to the basic coumarin (B35378) scaffold involves a series of enzymatic reactions. The initial and rate-limiting step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group at the para-position of the phenyl ring, yielding p-coumaric acid. This is followed by the action of 4-coumarate: CoA ligase (4CL) , which activates p-coumaric acid to its corresponding CoA-ester.

A pivotal step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative, a reaction often catalyzed by a specific cytochrome P450-dependent monooxygenase. This ortho-hydroxylated intermediate then undergoes a trans-cis isomerization of the side chain, followed by spontaneous or enzyme-mediated lactonization to form the characteristic coumarin ring.

While the general pathway to the basic coumarin skeleton is well-established, the enzymatic mechanisms responsible for the diverse substitutions found in natural coumarins, such as the 3-propionyl group in 7-hydroxy-3-propionyl-2H-chromen-2-one, are less understood. The introduction of an acyl group at the C-3 position is a significant modification. While specific enzymes for C3-acylation in coumarin biosynthesis have not been extensively characterized, it is hypothesized that acyltransferases, utilizing acyl-CoA donors, are likely involved in this process. The biosynthesis of the propionyl group itself would likely originate from the metabolism of amino acids such as valine and isoleucine or from the catabolism of odd-chain fatty acids, feeding into the propionyl-CoA pool.

Isolation and Characterization Approaches for this compound or its Close Analogs from Biological Matrices

Currently, there is a notable lack of scientific literature detailing the natural occurrence, isolation, and characterization of this compound from any biological source. While numerous 7-hydroxycoumarin derivatives have been isolated from various plant families, the specific 3-propionyl substituted analog remains elusive in natural product databases.

However, the isolation and characterization of structurally related 3-acylcoumarins from plant materials generally follow established phytochemical procedures. A typical workflow for the isolation of such compounds is presented in the table below.

| Step | Technique | Description |

| Extraction | Maceration, Soxhlet extraction, or Ultrasound-assisted extraction | Plant material (e.g., roots, leaves, or fruits) is extracted with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol, to obtain crude extracts. |

| Fractionation | Liquid-liquid partitioning or Column chromatography | The crude extracts are partitioned between immiscible solvents or subjected to column chromatography on silica gel or Sephadex to separate compounds based on their polarity. |

| Purification | Preparative High-Performance Liquid Chromatography (HPLC) or Crystallization | Fractions containing the compounds of interest are further purified using preparative HPLC to isolate individual compounds in high purity. Crystallization can also be employed for purification if the compound is a solid. |

| Structure Elucidation | Spectroscopic and Spectrometric Methods | The chemical structure of the isolated compound is determined using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. |

Although no natural source has been identified for this compound, the closely related compound, 3-acetyl-7-hydroxycoumarin, has been a subject of synthetic studies.

Chemo-taxonomic and Ecological Significance of Related Coumarin Natural Products

Coumarins are widely distributed throughout the plant kingdom, with notable concentrations in certain families such as the Apiaceae, Rutaceae, Asteraceae, and Fabaceae. The structural diversity of coumarins, including substitutions at the C-3 position, can have chemotaxonomic significance, meaning the presence of specific coumarin profiles can be characteristic of particular plant genera or species. For instance, 3-arylcoumarins are found in species of the Leguminosae and Cucurbitaceae families nih.gov. However, the chemotaxonomic value of 3-acylcoumarins, particularly short-chain derivatives like the propionyl analog, is not well-documented due to their limited reported natural occurrence.

From an ecological perspective, coumarins play a crucial role in plant defense and interaction with the environment. Their biosynthesis is often induced in response to various biotic and abiotic stresses, such as microbial infections, insect herbivory, and nutrient deficiency frontiersin.org. Many coumarins exhibit antimicrobial and insecticidal properties, acting as phytoalexins or antifeedants. The substitution pattern on the coumarin ring significantly influences their biological activity. While the ecological roles of 3-acylcoumarins are not extensively studied, the introduction of an acyl group could potentially modify the lipophilicity and reactivity of the molecule, thereby altering its defensive capabilities. For example, some coumarin derivatives are known to be involved in plant-soil interactions, influencing the soil microbiome and nutrient uptake.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 7 Hydroxy 3 Propionyl 2h Chromen 2 One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The substitution pattern on the coumarin (B35378) ring system is a key determinant of biological activity. Both the type of functional group and its placement can dramatically alter the efficacy and selectivity of the molecule. nih.gov

Influence of Substituents at the C-3 Position: For 7-hydroxycoumarins, the substituent at the C-3 position plays a significant role in modulating activity. Studies on the inhibition of Macrophage Migration Inhibitory Factor (MIF) have shown that a phenyl group at the C-3 position results in a tenfold increase in potency compared to derivatives with an ester or a substituted amide in the same position. acs.org This suggests that the steric bulk and hydrophobicity of the C-3 substituent are critical for effective binding to the target.

Influence of Substituents on the Benzene Ring: The position of the hydroxyl group on the coumarin's benzene ring is vital. The specific placement of functional groups determines the molecule's activity profile. nih.gov For instance, in a series of 7-substituted coumarin derivatives, larger substitutions at the 7-position were a key feature. nih.gov Furthermore, structural modifications at the C-4 and/or C-7 positions can direct the molecule's selectivity, for example, between inhibiting neuronal enzymes and exerting an antimycobacterial effect. nih.gov

In a different series of coumarin derivatives, those substituted at the 7-position with an N-benzylpiperidine showed enhanced multifunctional neuronal inhibitory activities over those with only a 7-benzyl substitution. nih.gov This highlights that not just the presence of a substituent, but its detailed structure, including heterocyclic components, can fine-tune the biological response.

The table below summarizes the impact of different substituents on the biological activity of hydroxycoumarin derivatives based on various studies.

| Scaffold | Position of Substitution | Substituent Type | Impact on Biological Activity | Target/Assay |

| 7-Hydroxycoumarin | C-3 | Phenyl | 10-fold enhanced potency compared to ester/amide | MIF Tautomerase Inhibition |

| 7-Hydroxycoumarin | C-3 | Ester or Substituted Amide | Lower potency | MIF Tautomerase Inhibition |

| Coumarin Scaffold | C-4 and C-7 | Structural Modifications | Can direct selectivity | Neuronal Enzyme Inhibition vs. Antimycobacterial Effect |

| Coumarin Scaffold | C-7 | N-benzylpiperidine | Better multifunctional neuronal inhibitory activity | Neuronal Enzyme Inhibition |

| Coumarin Scaffold | C-7 | Benzyl only | Lower neuronal inhibitory activity | Neuronal Enzyme Inhibition |

Systematic Chemical Modifications and Their Influence on Potency and Selectivity

Systematic modification of a lead compound is a cornerstone of drug discovery, aiming to optimize its pharmacological properties. For derivatives of the 7-hydroxy-2H-chromen-2-one scaffold, methodical alterations have led to significant gains in both potency and selectivity.

One rational approach involves tuning the electrostatic properties of an inhibitor to improve the balance between favorable intermolecular interactions and the unfavorable desolvation penalty upon binding to a receptor. nih.gov By optimizing the charge distribution, both potency and selectivity can be enhanced. nih.gov

For example, in the development of inhibitors for monoamine oxidase B (MAO-B), a series of 7-metahalobenzyloxy-2H-chromen-2-one derivatives were synthesized with various substituents at the C-4 position. uniba.it This systematic approach, which varied steric, electrostatic, lipophilic, and hydrogen-bonding properties, led to the discovery of highly potent and selective inhibitors. uniba.it Specifically, the introduction of 4-hydroxyethyl, 4-chloroethyl, and 4-carboxamidoethyl groups resulted in compounds with high MAO-B inhibitory potency and good selectivity over the MAO-A isoform. uniba.it

Similarly, SAR studies of 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC) analogues as myosin II inhibitors revealed that systematic changes to the imino tail could tune activity. proquest.com The research found that longer linear alkyl and methyl-aromatic imino tails were favored for inhibition. proquest.com Lead analogues with hexyl and benzyl imino tails demonstrated significant skeletal myosin II inhibition. proquest.com

The table below illustrates how specific modifications influence the potency and selectivity of coumarin derivatives.

| Parent Scaffold | Position of Modification | Chemical Modification | Effect on Potency | Effect on Selectivity | Target |

| 7-metahalobenzyloxy-2H-chromen-2-one | C-4 | Introduction of hydroxyethyl group | High potency (pIC50 = 8.13) | Good selectivity over MAO-A | MAO-B |

| 7-metahalobenzyloxy-2H-chromen-2-one | C-4 | Introduction of chloroethyl group | High potency (pIC50 = 7.89) | Good selectivity over MAO-A | MAO-B |

| 7-metahalobenzyloxy-2H-chromen-2-one | C-4 | Introduction of carboxamidoethyl group | High potency (pIC50 = 7.82) | Good selectivity over MAO-A | MAO-B |

| 3-(N-Butylethanimidoyl)-4-hydroxy-2H-chromen-2-one | Imino Tail | Lengthening linear alkyl chain (e.g., hexyl) | Increased potency (IC50 = 1.2 µM) | Selective for skeletal myosin II | Myosin II |

| 3-(N-Butylethanimidoyl)-4-hydroxy-2H-chromen-2-one | Imino Tail | Addition of aromatic group (e.g., benzyl) | Increased potency (IC50 = 0.8 µM) | Selective for skeletal myosin II | Myosin II |

Development of QSAR Models for Predicting Biological Activity of 7-hydroxy-3-propionyl-2H-chromen-2-one Analogs

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are invaluable for predicting the activity of novel compounds, thereby saving time and resources in the drug discovery process. nih.gov

For coumarin derivatives, several QSAR models have been successfully developed. In one study, a Gaussian field-based 3D-QSAR model was created for a large series of 7-metahalobenzyloxy-2H-chromen-2-one derivatives to predict their MAO-B inhibitory activity. uniba.it The model proved to be robust, with a good match between predicted and experimental pIC50 values (r² = 0.856), and it highlighted the dominant role of steric effects at the C-4 position in determining potency. uniba.it This computational study successfully guided the design of new, potent, and selective MAO-B inhibitors. uniba.it

Another 2D-QSAR study on coumarin derivatives as inhibitors of cyclin-dependent kinases (CDK) for anticancer activity also yielded statistically significant models. nih.gov Using multiple linear regression, a model was developed for the HepG-2 cell line with a coefficient of determination (R²) of 0.748 and a cross-validated R² of 0.618. nih.gov This model indicated that the inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov

The development of a robust QSAR model requires careful validation, including internal and external validation procedures, to test its statistical significance and predictive power. nih.govbiorxiv.org The applicability domain of a model must also be defined to ensure that predictions are made only for compounds that are structurally similar to the training set. mdpi.com

The table below provides details on developed QSAR models for coumarin derivatives.

| Compound Series | Biological Activity | Model Type | Key Statistical Parameters | Key Findings/Descriptors |

| 7-metahalobenzyloxy-2H-chromen-2-one derivatives | MAO-B Inhibition | 3D-QSAR (Gaussian field-based) | r² = 0.856, RMSE = 0.421 | Dominant role of steric effects at position 4. |

| 6-Methyl-4-substituted coumarins | Anticancer (CDK Inhibition, HepG-2) | 2D-QSAR (Multiple Linear Regression) | R² = 0.748, R²cv = 0.618 | Activity is strongly related to dipole moment and number of hydrogen bond donors. |

| Antioxidant coumarin derivatives | Antioxidant Activity (FRAP assay) | 2D-QSAR (Multiple Linear Regression) | r² = 0.924, r²ext = 0.887 | Complexity, H-bond donor, and lipophilic character are important parameters. nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques in 7 Hydroxy 3 Propionyl 2h Chromen 2 One Research

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of coumarins, providing highly accurate mass measurements that facilitate the determination of elemental compositions for the parent molecule and its fragments. In the context of "7-hydroxy-3-propionyl-2H-chromen-2-one" research, HRMS, often coupled with Gas Chromatography (GC-QTOFMS) or Liquid Chromatography (LC-MS), is crucial for identifying metabolites and understanding fragmentation pathways. benthamopen.comulisboa.pt

Electron Ionization (EI) is a common method used in mass spectrometry. The fragmentation of the basic coumarin (B35378) structure under EI conditions typically begins with the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com This primary fragmentation is a characteristic signature for the coumarin scaffold. Subsequent losses of another CO molecule or a hydrogen radical can also be observed. benthamopen.com

For substituted coumarins like "this compound," the fragmentation pattern becomes more complex, with additional cleavages occurring at the substituent groups. The high resolution of instruments like a quadrupole time-of-flight (QTOF) mass spectrometer allows researchers to distinguish between fragments with very similar nominal masses, such as CO, C2H4, or CH2N, ensuring unambiguous identification. benthamopen.comresearchgate.net This capability is vital for elucidating the structures of metabolites formed in biological systems.

Table 1: Illustrative Mass Spectrometry Fragmentation of a Coumarin Core

| m/z (mass-to-charge ratio) | Proposed Fragment | Description |

|---|---|---|

| 146 | [C9H6O2]+• | Molecular Ion of unsubstituted Coumarin |

| 118 | [C8H6O]+• | Loss of Carbon Monoxide (CO) |

| 90 | [C7H6]+• | Subsequent loss of CO |

| 89 | [C7H5]+ | Loss of a Hydrogen radical (H•) from m/z 90 |

This table illustrates the general fragmentation pathway for the basic coumarin skeleton as a reference. benthamopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like "this compound." Both ¹H NMR and ¹³C NMR are routinely employed to provide detailed information about the carbon-hydrogen framework. usim.edu.my

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons provide information about their chemical environment and spatial relationships with neighboring protons. For "this compound," one would expect to see distinct signals for the aromatic protons on the benzopyran ring, the vinylic proton, and the protons of the propionyl and hydroxyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a 7-hydroxy-3-acyl Coumarin Structure

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C2 (C=O, lactone) | - | ~160 |

| C3 | - | ~120 |

| C4 | ~8.5 (s) | ~148 |

| C4a | - | ~114 |

| C5 | ~7.5 (d) | ~128 |

| C6 | ~6.8 (dd) | ~112 |

| C7 | - | ~162 |

| C8 | ~6.9 (d) | ~102 |

| C8a | - | ~155 |

| C=O (propionyl) | - | ~195 |

| CH2 (propionyl) | ~3.0 (q) | ~35 |

| CH3 (propionyl) | ~1.2 (t) | ~8 |

| 7-OH | ~10.5 (s, br) | - |

Note: These are representative predicted values. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic system of "this compound."

IR spectroscopy is used to identify the characteristic vibrations of different functional groups. The spectrum of this compound would be expected to show a broad absorption band for the phenolic hydroxyl (O-H) group, sharp and intense peaks for the two carbonyl (C=O) groups (lactone and ketone), and absorptions corresponding to aromatic C=C bonds and C-H bonds. researchgate.net

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. Coumarins typically exhibit strong absorption bands in the UV region. For a 7-hydroxy substituted coumarin, the spectrum is characterized by distinct absorption maxima (λmax). researchgate.net The position of these maxima can be influenced by the solvent and the presence of various substituents, which alter the energy of the electronic transitions. sciencepublishinggroup.com

Table 3: Characteristic Spectroscopic Data for 7-hydroxy-3-acyl Coumarin Derivatives

| Technique | Parameter | Typical Value/Range | Assignment |

|---|---|---|---|

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3100-3400 | O-H stretch (phenolic) |

| 1700-1750 | C=O stretch (lactone) | ||

| 1670-1690 | C=O stretch (ketone) | ||

| 1550-1620 | C=C stretch (aromatic) | ||

| UV-Vis Spectroscopy | λmax (in Methanol) | ~370 nm | π → π* transition |

Data are generalized from studies on similar coumarin structures. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the planarity of the coumarin ring system. researchgate.net

Table 4: Representative Crystal Data for a Coumarin Derivative

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.0771 |

| b (Å) | 17.3485 |

| c (Å) | 6.9672 |

| Volume (ų) | 855.41 |

| Z (Molecules per unit cell) | 4 |

Data obtained from a similar structure, 7-Hydroxy-6-methoxy-2H-chromen-2-one, for illustrative purposes. nih.gov

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and purity assessment of "this compound."

HPLC is the most widely used method for the analysis of non-volatile compounds like coumarins. mdpi.com A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector set to one of the compound's absorption maxima. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. researchgate.net

GC can also be used, particularly for more volatile derivatives or after a derivatization step to increase volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. benthamopen.com

Table 5: Example HPLC Conditions for Analysis of Coumarin-like Compounds

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV or MS/MS detector |

| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at λmax or Multiple Reaction Monitoring (MRM) with MS |

| Injection Volume | 10 - 20 µL |

These conditions are representative and would be optimized for the specific analysis of this compound. researchgate.net

Computational Chemistry and Molecular Modeling of 7 Hydroxy 3 Propionyl 2h Chromen 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. hw.ac.uk This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For coumarin (B35378) derivatives, docking studies have been instrumental in exploring their potential as inhibitors for various enzymes and receptors.

While specific molecular docking studies targeting 7-hydroxy-3-propionyl-2H-chromen-2-one are not extensively detailed in published literature, research on structurally similar coumarins provides a framework for understanding its potential interactions. For instance, docking studies on other 7-hydroxycoumarin derivatives have been performed against targets like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) to evaluate anticancer potential. researchgate.net Similarly, various coumarins have been docked against microbial proteins to investigate antibacterial and antifungal mechanisms. ej-chem.org

The process involves preparing the 3D structure of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. The results typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues. For this compound, the hydroxyl group at the 7-position and the carbonyl groups of the lactone and propionyl moiety are expected to be key sites for forming hydrogen bonds with protein targets.

| Target Protein Class | Example Target | Common Interacting Residues (in related molecules) | Type of Interaction | Reference |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Lys721, Met769 | Hydrogen Bonding, Hydrophobic | researchgate.net |

| Cell Cycle Proteins | Cyclin-Dependent Kinase-2 (CDK2) | Not Specified | Not Specified | researchgate.net |

| DNA Replication | Taq DNA Polymerase | Glu345 | Hydrogen Bonding | nih.gov |

| Fungal Enzymes | Cytochrome P450 51 (CYP51) | Not Specified | High Binding Affinity | ej-chem.org |

| Neurological Targets | Acetylcholinesterase (AChE) | Not Specified | Binding Energy Confirmation | mdpi.com |

This table illustrates potential targets and interactions for coumarin-type molecules based on studies of related derivatives.

Molecular Dynamics Simulations to Elucidate Binding Conformations and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. hw.ac.uk In the context of drug design, MD simulations are often employed after molecular docking to validate the predicted binding poses and assess the stability of the ligand-receptor complex in a dynamic, solvated environment that mimics physiological conditions. biointerfaceresearch.commdpi.com

An MD simulation for the this compound-protein complex would begin with the best-scoring pose from docking. The complex is placed in a simulated box of water molecules and ions to replicate the cellular environment. The simulation then calculates the forces between atoms and their consequent motions over a set period, typically nanoseconds to microseconds. mdpi.com

Key parameters are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site could suggest flexibility that accommodates the ligand, while high fluctuation of the ligand itself might indicate instability. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction.

While specific MD simulation data for this compound is not available, studies on other coumarin-target complexes have used MD to confirm stable binding interactions and reveal crucial conformational changes in the protein upon ligand binding. nih.gov Such simulations provide a more realistic and dynamic picture of the molecular interactions than static docking models. biointerfaceresearch.com

Quantum Mechanical Calculations of Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. opensciencepublications.com Several DFT studies have been conducted on 7-hydroxycoumarin derivatives, offering a strong basis for predicting the properties of this compound.

A key aspect of these calculations is the optimization of the molecule's geometry to find its lowest energy conformation. uomphysics.net From this optimized structure, various electronic properties can be calculated:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. uomphysics.net For a related compound, ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, the HOMO-LUMO energy gap was calculated to be 4.4216 eV, indicating high kinetic stability. uomphysics.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. These maps are invaluable for predicting how the molecule will interact with biological receptors.

Research on 3-aryl-4-hydroxycoumarins has used DFT to calculate Bond Dissociation Enthalpy (BDE) for the O-H bond, successfully predicting their antioxidant activity by modeling the hydrogen atom transfer mechanism. opensciencepublications.com Similar calculations for this compound could elucidate its potential as an antioxidant.

| Property | Description | Significance for this compound | Reference (for related compounds) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. | nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. | nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Predicts chemical reactivity and kinetic stability. A larger gap suggests greater stability. | uomphysics.net |

| Bond Dissociation Enthalpy (BDE) | Energy required to break a specific bond (e.g., O-H). | Predicts antioxidant potential via hydrogen atom transfer mechanism. | opensciencepublications.com |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. | uomphysics.net |

In Silico Prediction of Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (Excluding Toxicity Profiles)

Before a compound can be considered for therapeutic use, its pharmacokinetic profile must be evaluated. In silico ADME prediction models are used early in the drug discovery process to computationally estimate the Absorption, Distribution, Metabolism, and Excretion properties of a molecule, helping to identify candidates with favorable drug-like characteristics and reduce late-stage failures. csmres.co.ukmdpi.com

For this compound, various ADME parameters can be predicted using established computational models and servers:

Absorption: This includes predicting properties like human intestinal absorption (HIA), Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp). mdpi.com High intestinal absorption is crucial for oral bioavailability.

Distribution: Parameters such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) are estimated. These factors determine where the compound travels in the body and its availability to act on target tissues.

Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. This is critical for predicting drug-drug interactions. csmres.co.uk

Excretion: Total clearance and half-life can be estimated, indicating how quickly the compound is removed from the body.

Furthermore, drug-likeness is often assessed using rules like Lipinski's Rule of Five . These rules evaluate physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug. biointerfaceresearch.com Studies on other coumarins and flavones have shown that these molecules often exhibit good predicted GIT absorption and drug-like properties. mdpi.com For example, calculations on monofluorinated 7-hydroxycoumarins predicted cLogD values that suggested good cell permeability. nih.gov

| ADME Parameter | Description | Importance in Drug Discovery |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed through the human intestine. | Predicts oral bioavailability. |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier. | An in vitro model for predicting human drug absorption. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts if the compound is transported by or inhibits the P-gp efflux pump. | Affects drug absorption and distribution. |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross into the central nervous system. | Crucial for CNS-targeting drugs; undesirable for others. |

| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood. | Affects drug distribution and availability. |

| CYP450 Inhibition | Predicts if the compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Helps to foresee potential drug-drug interactions. |

| Total Clearance (CLtot) | The rate at which a drug is removed from the body. | Determines dosing frequency and potential for accumulation. |

Development of 7 Hydroxy 3 Propionyl 2h Chromen 2 One As a Chemical Probe and Research Tool

Synthesis of Fluorescent Probes and Imaging Agents Based on the Chromen-2-one Scaffold

The 7-hydroxycoumarin scaffold is a privileged structure in the design of fluorescent probes due to its favorable photophysical properties, including a significant Stokes shift and high quantum yield. nih.gov The synthesis of probes based on the 7-hydroxy-3-propionyl-2H-chromen-2-one core can be conceptualized through modification of the propionyl group or the coumarin (B35378) ring itself.

The propionyl group at the 3-position serves as a key handle for chemical modification. For instance, it can be converted to other functional groups to facilitate the attachment of targeting moieties or environmentally sensitive reporters. A common strategy involves the derivatization of the acyl group to introduce functionalities suitable for bioconjugation, such as carboxylic acids or azides. While the direct synthesis of this compound is not extensively detailed in the literature, the general synthesis of 3-acyl-7-hydroxycoumarins can be achieved through methods like the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with a β-ketoester, followed by cyclization.

The fluorescence properties of 7-hydroxycoumarin derivatives are influenced by the substituents on the coumarin ring. nih.gov The introduction of electron-donating or electron-withdrawing groups can modulate the excitation and emission maxima, as well as the quantum yield. For imaging applications, it is often desirable to have probes that excite at longer wavelengths to minimize cellular autofluorescence and photodamage.

Table 1: Representative Photophysical Properties of 7-Hydroxycoumarin Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 7-Hydroxycoumarin | ~360 | ~450 | Varies with solvent | nih.gov |

| 7-Hydroxy-4-methylcoumarin | ~365 | ~450 | ~0.6 | General knowledge |

| 7-Amino-4-methylcoumarin | ~370 | ~445 | ~0.73 | General knowledge |

Covalent Labeling Strategies and Bioconjugation for Target Validation

The development of covalent probes is a powerful strategy for identifying and validating biological targets of small molecules. The propionyl group of this compound can be chemically modified to incorporate a reactive moiety capable of forming a covalent bond with a target protein.

One conceptual approach involves the conversion of the propionyl group into a more reactive electrophile, such as an α-haloketone or a Michael acceptor. These functionalities can then react with nucleophilic residues on a protein, such as cysteine or lysine, to form a stable covalent adduct. The inherent fluorescence of the coumarin core would allow for the visualization and identification of the labeled protein.

Bioconjugation strategies often rely on chemoselective reactions that proceed under mild, biocompatible conditions. For instance, the propionyl group could be derivatized to an azide, which can then be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to conjugate the coumarin to a biomolecule containing a terminal alkyne. researchgate.netresearchgate.net

Table 2: Common Functional Groups for Covalent Bioconjugation

| Reactive Group | Target Residue(s) | Covalent Bond Formed |

| α-Haloketone | Cysteine, Histidine, Lysine | Thioether, Alkylated amine |

| Maleimide | Cysteine | Thioether |

| Acrylamide | Cysteine | Thioether |

| Azide (for Click Chemistry) | Alkyne-modified biomolecule | Triazole |

This table presents common reactive groups used for covalent labeling and is conceptually applicable to derivatives of this compound.

Application in High-Throughput Screening Libraries for Lead Identification (Conceptual)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" molecules with desired biological activity. google.comnih.govmdpi.com Fluorescent-based assays are particularly well-suited for HTS due to their high sensitivity and compatibility with automated plate readers. researchgate.net

Conceptually, this compound and its derivatives could be valuable components of HTS libraries for several reasons:

Fluorescent Readout: The inherent fluorescence of the coumarin scaffold can be utilized to develop "turn-on" or "turn-off" fluorescent assays. For example, a probe based on this scaffold could be designed to exhibit a change in fluorescence upon binding to a target protein or upon enzymatic modification.

Structural Scaffold: The coumarin core is a common motif in biologically active compounds, and libraries based on this scaffold can provide a rich source of potential lead compounds for various therapeutic targets.

Diversity-Oriented Synthesis: The reactivity of the propionyl group allows for the facile generation of a diverse library of derivatives. By reacting this compound with a variety of building blocks, a large and structurally diverse library can be created for screening against a wide range of biological targets.

The development of focused libraries around the this compound scaffold could lead to the identification of novel modulators of enzyme activity, protein-protein interactions, or other cellular processes.

Future Research Directions and Conceptual Potentials of 7 Hydroxy 3 Propionyl 2h Chromen 2 One in Academic Discovery

Exploration of Novel Biological Targets and Mechanistic Hypotheses

The 7-hydroxycoumarin framework is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. nih.govresearchgate.netencyclopedia.pub The introduction of an acyl group at the 3-position can modulate these activities and introduce new pharmacological properties. For 7-hydroxy-3-propionyl-2H-chromen-2-one, future research could be directed towards several novel biological targets.

Hypothesized Biological Targets:

Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated ketone in the pyrone ring, influenced by the 3-propionyl group, makes it a potential candidate for inhibiting enzymes through covalent or non-covalent interactions. Enzymes with nucleophilic residues like cysteine or serine in their active sites are particularly relevant targets. Future studies could explore its inhibitory activity against targets such as kinases, proteases, and enzymes involved in inflammatory pathways like cyclooxygenases (COX).

Receptor Modulation: Derivatives of 7-hydroxycoumarin have been investigated for their interaction with various receptors. For instance, certain derivatives have shown affinity for serotonin receptors. mdpi.com The specific substitution pattern of this compound could confer selectivity for novel receptor subtypes, warranting screening against a panel of G-protein coupled receptors (GPCRs) and nuclear receptors.

Antimicrobial and Antiviral Activities: The coumarin (B35378) nucleus is known to exhibit antimicrobial properties. nih.gov The propionyl group could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Screening against a wide range of bacterial and fungal strains, including drug-resistant variants, could reveal novel antimicrobial applications. Furthermore, given the antiviral activity of some coumarin derivatives, investigating its potential against various viruses is a logical next step. nih.gov

Mechanistic Hypotheses to Investigate:

Modulation of Cellular Signaling Pathways: Future research should aim to elucidate the molecular mechanisms underlying any observed biological activity. This could involve investigating the compound's effect on key signaling pathways implicated in disease, such as NF-κB, MAP kinase, and PI3K/Akt pathways.

Induction of Apoptosis: In the context of anticancer research, a key mechanistic question is whether this compound can induce programmed cell death in cancer cells. Studies on cell cycle arrest and the activation of caspases would be crucial.

Interaction with Nucleic Acids: The planar structure of the coumarin ring suggests the possibility of intercalation with DNA or RNA, a mechanism employed by some anticancer agents. Biophysical studies could explore this potential interaction.

Integration into Multi-component Reaction Systems for Diversification and Discovery

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The reactivity of the 3-acyl-coumarin scaffold makes this compound an attractive substrate for various MCRs.

The presence of the propionyl group at the C3 position offers a reactive handle for further chemical modifications. The methylene group adjacent to the carbonyl is acidic and can participate in condensation reactions. This feature allows for the integration of this coumarin derivative into various multi-component reaction schemes to generate diverse molecular libraries. For example, it could potentially be used in reactions like the Hantzsch pyridine synthesis or other condensation reactions involving an active methylene compound. The exploration of its reactivity in such reactions could lead to the discovery of novel heterocyclic systems with interesting biological properties.

Future synthetic explorations could involve:

Knoevenagel Condensation: The active methylene group of the propionyl substituent can participate in Knoevenagel condensations with various aldehydes, leading to the formation of more complex coumarin derivatives with extended conjugation.

Michael Addition: The α,β-unsaturated system of the coumarin core can act as a Michael acceptor, allowing for the addition of various nucleophiles in a conjugate fashion.

Heterocycle Formation: The 3-propionyl-7-hydroxycoumarin scaffold can serve as a building block for the synthesis of fused heterocyclic systems, such as pyrazolines, isoxazolines, and pyrimidines, by reacting with appropriate binucleophilic reagents.

The diversification of the this compound core through MCRs would provide a library of novel compounds for high-throughput screening against various biological targets, accelerating the drug discovery process.

Potential Contributions to Understanding Fundamental Biological Processes

The intrinsic fluorescence of the 7-hydroxycoumarin core is a key feature that can be exploited to study fundamental biological processes. aneeva.co.in The photophysical properties of coumarins are sensitive to their local environment, making them excellent fluorescent probes.

Potential Applications as Biological Probes:

Fluorescent Labeling: this compound could be chemically modified to introduce reactive groups that allow for its covalent attachment to biomolecules such as proteins, nucleic acids, and lipids. These fluorescently labeled biomolecules could then be used to visualize their localization and dynamics within living cells.

Sensing of Metal Ions and pH: The 7-hydroxy group and the propionyl carbonyl group can act as potential binding sites for metal ions. The binding of a metal ion could lead to a change in the fluorescence properties of the molecule, enabling its use as a fluorescent sensor for specific ions. Similarly, the fluorescence of 7-hydroxycoumarins is often pH-dependent, which could be exploited for measuring pH in cellular compartments.

Probing Enzyme Activity: The compound could be modified to create "caged" fluorescent probes. For example, the hydroxyl group could be masked with a substrate for a specific enzyme. Upon enzymatic cleavage, the highly fluorescent 7-hydroxycoumarin is released, providing a direct readout of enzyme activity.

By developing this compound into a suite of fluorescent tools, researchers could gain deeper insights into the complex and dynamic processes that govern cellular function.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The versatile nature of the coumarin scaffold opens up numerous opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. researchgate.net

Chemical Biology:

In chemical biology, this compound can serve as a starting point for the development of chemical probes to study biological systems. Its core structure can be functionalized to create affinity-based probes for identifying protein targets or activity-based probes for profiling enzyme activity. The propionyl group offers a site for the attachment of reporter tags, photo-crosslinkers, or affinity handles.

Materials Science:

The photophysical properties of coumarins make them attractive for applications in materials science. mdpi.com Future research could explore the incorporation of this compound into polymeric materials to create:

Fluorescent Polymers: Polymerization of monomers derived from this coumarin could lead to new fluorescent materials with applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

Photoresponsive Materials: Coumarins can undergo photodimerization upon exposure to UV light, a reversible process that can be used to create photoresponsive materials. The propionyl group could influence the packing of the molecules in a polymer matrix and thus affect the efficiency of the photodimerization process. Such materials could find applications in data storage, smart coatings, and drug delivery systems.

The exploration of these interdisciplinary avenues will not only expand the applications of this compound but also foster innovation at the interface of different scientific fields.

Q & A

Q. What are the standard protocols for synthesizing 7-hydroxy-3-propionyl-2H-chromen-2-one, and how can reaction yields be optimized?

Methodological Answer: The most efficient synthesis involves a FeCl₃-catalyzed one-pot reaction using substituted phenols and ethyl phenylpropiolate in tetrahydrofuran (THF) as the solvent. Key parameters for optimization include:

- Catalyst loading : 10–15 mol% FeCl₃ .

- Reaction temperature : 60–80°C for 6–12 hours.

- Solvent choice : Polar aprotic solvents like THF enhance reaction efficiency compared to DMF or DMSO.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

Yield Challenges : Current yields average 65–75%; improvements may involve microwave-assisted synthesis or alternative Lewis acids (e.g., ZnCl₂) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns and proton environments. For example, the coumarin carbonyl signal appears at δ ~177 ppm in ¹³C NMR .

- FTIR : Detect key functional groups (e.g., C=O stretch at 1641 cm⁻¹, phenolic O-H at 3332 cm⁻¹) .

- Mass Spectrometry (EI/ESI-MS) : Molecular ion peaks (e.g., m/z 223 [M+H]⁺) validate molecular weight .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antiviral vs. cytotoxic effects) often arise from:

- Structural variations : Substituents at C-3/C-7 positions modulate activity (e.g., 4-chlorophenyl enhances antiviral potency) .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and dose ranges (IC₅₀ vs. LD₅₀).

- Comparative Studies : Perform meta-analyses using shared protocols (e.g., MTT assays for cytotoxicity) and validate via docking simulations (e.g., SARS-CoV-2 protease binding) .

Q. What computational methods assist in understanding the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predict HOMO-LUMO gaps (e.g., 3.8 eV for coumarin core) to assess charge-transfer properties .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. water) to optimize solubility.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., estrogen receptors or kinases) .

Q. How to design derivatives to enhance specific bioactivities while maintaining low toxicity?

Methodological Answer:

Q. What are common challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization Issues : Poor crystal growth due to flexible propionyl side chains.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.